![molecular formula C12H11BrMgO2 B14896645 3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds. The presence of the furan ring and the phenyl group in its structure makes it particularly useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide typically involves the reaction of 3-[(furan-2-ylmethoxy)methyl]bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Time: The reaction is allowed to proceed for several hours to ensure complete formation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can replace halides in organic molecules to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common substrates.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Result from coupling reactions with aryl halides.
Aplicaciones Científicas De Investigación
3-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to construct complex organic molecules.
Medicinal Chemistry: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a nucleophile in organic reactions. The magnesium atom in the Grignard reagent forms a bond with the carbon atom, making it highly reactive towards electrophiles. The furan ring and phenyl group can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the furan ring.
3-[(furan-2-ylmethoxy)methyl]phenylzinc Bromide: A similar compound with zinc instead of magnesium.
Uniqueness
The presence of both the furan ring and the phenyl group in 3-[(furan-2-ylmethoxy)methyl]phenylmagnesium bromide provides unique reactivity and selectivity compared to simpler Grignard reagents. This makes it particularly valuable in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C12H11BrMgO2 |
|---|---|
Peso molecular |
291.42 g/mol |
Nombre IUPAC |
magnesium;2-(phenylmethoxymethyl)furan;bromide |
InChI |
InChI=1S/C12H11O2.BrH.Mg/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h1-2,4-8H,9-10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ZCFCAXZKNXEOPU-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)COCC2=CC=CO2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


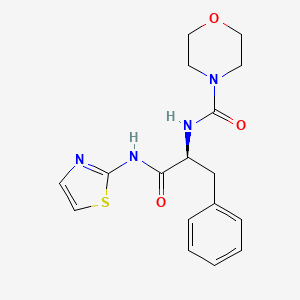
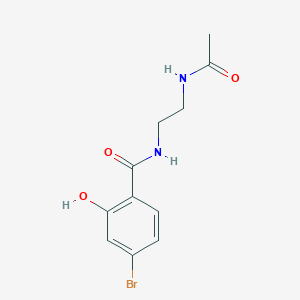
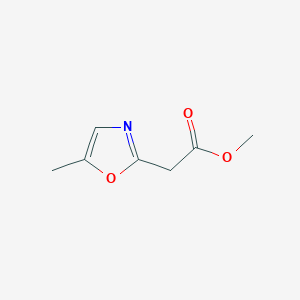

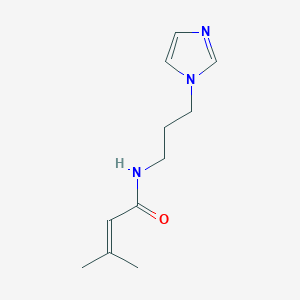
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
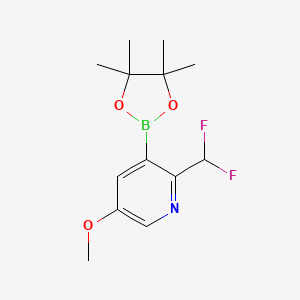
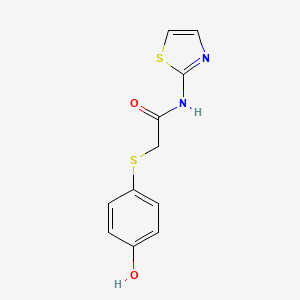
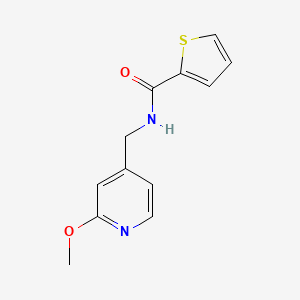
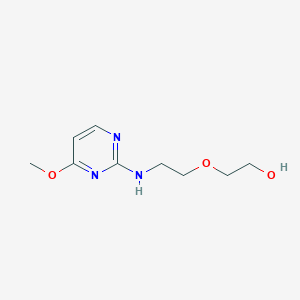
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
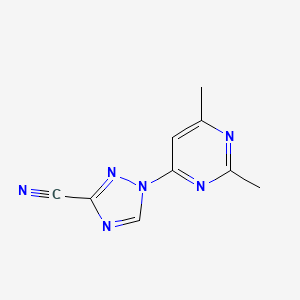
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)
